molecular formula C10H11N3O2 B13305100 2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid

2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B13305100
M. Wt: 205.21 g/mol
InChI Key: VSLIGHXICOEVEY-UHFFFAOYSA-N
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Description

2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a pent-4-yn-2-ylamino substituent at position 2 and a carboxylic acid group at position 5 of the pyrimidine ring. This structure confers unique physicochemical properties, such as moderate hydrophobicity (due to the alkyne chain) and hydrogen-bonding capacity (via the carboxylic acid and amino groups).

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(pent-4-yn-2-ylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-4-7(2)13-10-11-5-8(6-12-10)9(14)15/h1,5-7H,4H2,2H3,(H,14,15)(H,11,12,13)

InChI Key

VSLIGHXICOEVEY-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=NC=C(C=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Amination of 4-Halopyrimidine-5-carboxylic Acid Derivatives

A common approach starts from a 4-halopyrimidine-5-carboxylic acid or its ester derivative. The halogen (commonly chlorine or bromine) at the 4-position is displaced by the pent-4-yn-2-yl amine via nucleophilic aromatic substitution (S_NAr).

  • Reagents and Conditions:

    • The 4-halopyrimidine-5-carboxylic acid or ester is reacted with pent-4-yn-2-ylamine.
    • Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane are typically used.
    • Bases like triethylamine neutralize the acid formed during the reaction.
    • Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can facilitate amide bond formation when starting from carboxylic acid and amine precursors.
    • Mild heating or room temperature conditions are employed to avoid alkyne degradation.
  • Outcome:

    • The nucleophilic amine attacks the electrophilic 4-position, displacing the halogen and installing the pentynyl amino substituent.
    • Hydrolysis of esters to carboxylic acids may follow if ester precursors are used.
  • Example Data:

Step Reagents/Conditions Notes
Halopyrimidine + Amine Pent-4-yn-2-ylamine, DMF, base S_NAr substitution at 4-position
Ester Hydrolysis (if any) Aqueous base or acid Converts ester to carboxylic acid
Coupling agents EDCI, triethylamine (if amide bond) Enhances coupling efficiency

This method is supported by commercial synthesis protocols emphasizing the importance of solvent choice and coupling agents to improve yield and purity.

Multistep Synthesis via Pyrimidine Ring Construction

An alternative approach involves stepwise construction of the pyrimidine ring with the aminoalkyne substituent already present or introduced during ring formation:

  • Key Steps:

    • Condensation of appropriate beta-ketoesters or beta-diketones with amidines or guanidines to form the pyrimidine ring.
    • Use of acetals and dialkyl acetals of N,N-dimethylformamide to generate intermediates that cyclize into pyrimidine derivatives.
    • Introduction of the aminoalkyne substituent either by amination of halopyrimidine intermediates or by incorporating the aminoalkyne moiety in earlier synthetic steps.
  • Reaction Sequence:

Step No. Description Chemical Transformation
a) Coupling of acetals with beta-ketoesters Formation of intermediate ketones/acetal
b) Acetylation with acetyl halides or anhydrides Activation for further reaction
c) Reaction with dialkyl acetal of N,N-dimethylformamide Formation of enaminone intermediate
d) Cyclization with guanidine or salts Pyrimidine ring closure
e) Hydrolysis of esters to carboxylic acids Carboxylic acid formation
f) Condensation with ammonia or amines Amide or amino substituent installation

This multistep method, described in patent literature, allows for high yields and purity of pyrimidine-5-carboxamide derivatives and can be adapted to introduce the pentynyl amino substituent at the 4-position.

Reaction Conditions and Optimization

Solvent and Base Selection

  • Polar aprotic solvents such as DMF, dichloromethane, or tetrahydrofuran are preferred for amination and coupling reactions to dissolve both organic and inorganic reagents.
  • Bases like triethylamine or diisopropylethylamine neutralize acidic byproducts and promote nucleophilic substitution.

Catalysts and Coupling Agents

  • Carbodiimide-based coupling agents (e.g., EDCI) facilitate amide bond formation when starting from carboxylic acids and amines.
  • Palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) is used in related synthetic schemes to install alkynyl groups, though for this compound, direct amination is more common.

Temperature and Reaction Time

  • Mild heating (e.g., 40–80 °C) accelerates substitution without degrading sensitive alkyne groups.
  • Reaction times vary from several hours to overnight, depending on substrate reactivity.

Representative Data Table Summarizing Preparation Steps

Step Reagents/Conditions Yield (%) Notes
4-Halopyrimidine + Amine Pent-4-yn-2-ylamine, DMF, triethylamine 70–85 Nucleophilic aromatic substitution
Ester Hydrolysis (if ester used) Aqueous NaOH or HCl, reflux 80–95 Conversion to carboxylic acid
Purification Crystallization or chromatography To achieve high purity

Research Findings and Observations

  • The presence of the alkyne functionality requires careful control of reaction conditions to prevent side reactions such as alkyne polymerization or hydrogenation.
  • The amino group at the 4-position enhances nucleophilicity and allows for selective substitution on the pyrimidine ring.
  • The carboxylic acid at the 5-position can be introduced either before or after amination, depending on the synthetic route.
  • Use of coupling agents like EDCI and bases like triethylamine significantly improves yields and purity by facilitating amide bond formation and neutralizing acids formed during the reaction.
  • Multistep synthetic strategies involving cyclization reactions with guanidine derivatives provide access to pyrimidine cores with diverse substitutions, including aminoalkynyl groups, with good overall yields.
  • Palladium-catalyzed cross-coupling methods are more commonly applied in related quinazoline or purine derivatives but can be adapted for pyrimidine systems where alkynyl groups are introduced via Sonogashira-type reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-5-Carboxylic Acid Derivatives

Structural and Functional Group Variations

The following table highlights key analogs and their substituent differences:

Compound Name Substituent at Position 2 Substituent at Position 4/6 Molecular Weight (g/mol) Key References
2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid Pent-4-yn-2-ylamino - ~265 (estimated) N/A
2-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)pyrimidine-5-carboxylic acid Ethyl(4-isobutoxy-3-isopropylphenyl)amino - 395.45
(S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxylic acid 2-(Hydroxymethyl)pyrrolidin-1-yl 4-(4-Methoxybenzyl)amino 358.39
4-[(2-Ethoxyethyl)amino]-2-isopropylpyrimidine-5-carboxylic acid Isopropyl 4-(2-Ethoxyethyl)amino 253.30

Key Observations :

  • Alkyne vs.
  • Carboxylic Acid Positioning : All compounds share the 5-carboxylic acid group, critical for hydrogen bonding and solubility .
Stability and Impurities
  • Methylthio vs. Amino Groups: Methylthio-containing analogs (e.g., 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid, ) exhibit higher hydrolytic stability than amino-substituted derivatives, which may undergo oxidation or dimerization .
  • Impurity Profiles : Impurities in avanafil synthesis () highlight the importance of controlling reaction pH and temperature to avoid byproducts like over-alkylated or hydrolyzed species .

Physicochemical Properties

  • Solubility: Carboxylic acid groups enhance aqueous solubility, but bulky substituents (e.g., pent-4-yn-2-yl) may reduce it compared to smaller analogs like 4-[(2-ethoxyethyl)amino]-2-isopropylpyrimidine-5-carboxylic acid .
  • pKa Values: The carboxylic acid (pKa ~2-3) and amino groups (pKa ~9-10) dominate ionization behavior, similar to documented analogs .

Biological Activity

2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid (CAS No. 1876196-96-1) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure, characterized by a pentynyl amino group and a carboxylic acid moiety, positions it as a candidate for various therapeutic applications.

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O₂
Molecular Weight205.21 g/mol
CAS Number1876196-96-1
StructureChemical Structure

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key kinases involved in cell proliferation and survival pathways.

  • Mechanism of Action : The compound is hypothesized to inhibit specific kinases, leading to cell cycle arrest and apoptosis in cancer cells. This is supported by structure-activity relationship (SAR) studies that demonstrate how modifications to the pyrimidine ring can enhance potency against cancer cells .
  • Case Study : A study focusing on similar pyrimidine derivatives reported significant antiproliferative activity against breast cancer cells, causing accumulation at the G2/M phase of the cell cycle .

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Compounds targeting enzymes in microbial biosynthesis pathways have shown efficacy against various pathogens.

  • Target Enzymes : The methylerythritol phosphate pathway is a target for antibacterial activity due to its absence in mammals. Compounds designed to inhibit this pathway have demonstrated significant antibacterial effects .
  • Research Findings : In vitro studies have shown that pyrimidine derivatives can inhibit bacterial growth effectively, with some compounds displaying activity against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

ModificationEffect on Activity
Alkyl chain lengthLonger chains may enhance lipophilicity and cellular uptake
Functional groupsPresence of carboxylic acid enhances binding affinity to targets

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Combination Therapies : Investigating synergistic effects with existing chemotherapeutics or antibiotics.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.

Q & A

Q. What are the optimal synthetic routes for 2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid, and how can reaction conditions be fine-tuned to improve yield?

The compound is synthesized via multi-step pathways, often starting with pyrimidine-carboxylic acid derivatives and introducing the pent-4-yn-2-ylamino group through nucleophilic substitution or coupling reactions. Key steps include:

  • Precursor activation : Use of coupling agents like EDC/HOBt for amide bond formation .
  • Temperature control : Reactions involving alkynyl groups (e.g., Sonogashira coupling) require precise temperature modulation (e.g., 60–80°C) to avoid side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating intermediates .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

  • NMR : 1^1H and 13^13C NMR verify the pyrimidine core (e.g., aromatic protons at δ 8.1–8.5 ppm) and alkyne protons (δ 2.1–2.3 ppm). 1^1H-13^13C HSQC/HMBC correlations confirm connectivity .
  • X-ray crystallography : Resolves bond lengths (e.g., C-N ≈ 1.34 Å in pyrimidine rings) and torsional angles (e.g., planarity of the carboxylic acid group) .

Q. What strategies mitigate solubility challenges during biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
  • pH adjustment : The carboxylic acid group (pKa ≈ 3.5) can be deprotonated in neutral buffers to enhance aqueous solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced acetylcholinesterase (AChE) inhibition?

  • Core modifications : Replace the pent-4-yn-2-yl group with bulkier substituents (e.g., cyclopropylmethyl) to probe steric effects on AChE binding .
  • Bioisosteres : Substitute the carboxylic acid with a carboxamide to improve blood-brain barrier penetration .
  • Kinetic assays : Measure IC50_{50} values using Ellman’s method and validate via molecular docking (e.g., AutoDock Vina) to identify key interactions with AChE’s catalytic triad .

Q. What in silico approaches predict metabolic stability and off-target effects?

  • ADMET prediction : Tools like SwissADME estimate logP (≈1.8), CYP450 inhibition risks, and bioavailability .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding mode stability .

Q. How do pH and temperature affect the compound’s stability in long-term storage?

  • Accelerated stability studies : Store at 4°C (solid) or -20°C (solution) and monitor degradation via HPLC. Acidic conditions (pH < 3) promote decarboxylation, while alkaline conditions (pH > 9) risk alkyne oxidation .

Q. What analytical techniques resolve contradictions in biological activity data across studies?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., MTT for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer activity) .
  • Orthogonal assays : Confirm antiviral activity via plaque reduction neutralization tests (PRNT) alongside cell-based luciferase reporter systems .

Methodological Notes

  • Synthetic reproducibility : Document reaction atmospheres (N2_2/Ar) to prevent alkyne oxidation .
  • Data interpretation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to validate conformational preferences .

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